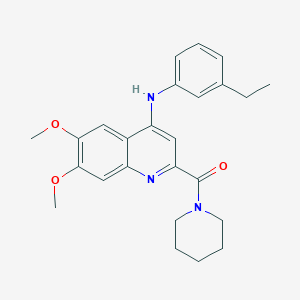![molecular formula C19H17ClFN5O B6587195 1-(3-chlorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1226437-21-3](/img/structure/B6587195.png)
1-(3-chlorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine (also known as CPF-TCP) is a novel compound developed by researchers at the University of Tokyo in Japan. It is a small molecule composed of a phenyl group connected to a piperazine ring. CPF-TCP has been studied extensively for its potential applications in medicinal chemistry, as it has been shown to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
CPF-TCP has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for drug development. CPF-TCP has been studied for its potential to modulate the activity of various proteins and enzymes, including those involved in the regulation of the immune system, inflammation, and cancer. In addition, CPF-TCP has been studied for its potential to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of CPF-TCP is still under investigation. However, it is believed to interact with proteins and enzymes through a process known as hydrogen bonding. Hydrogen bonding is a type of non-covalent interaction between molecules in which hydrogen atoms act as a bridge between two electronegative atoms, such as oxygen or nitrogen. It is believed that CPF-TCP binds to proteins and enzymes through hydrogen bonding, resulting in the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPF-TCP are still under investigation. However, it has been shown to possess a variety of effects, including the modulation of the activity of various proteins and enzymes, the inhibition of the growth of bacteria and fungi, and the modulation of the immune system. In addition, CPF-TCP has been shown to possess anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPF-TCP has a number of advantages and limitations for use in laboratory experiments. The main advantage of CPF-TCP is its small size, which makes it easy to handle and manipulate in the laboratory. In addition, CPF-TCP is relatively stable, making it suitable for long-term storage. However, CPF-TCP is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the research of CPF-TCP. One potential direction is the development of new derivatives of CPF-TCP with improved properties. For example, derivatives of CPF-TCP with increased solubility in aqueous solutions could be developed for use in aqueous solutions. In addition, CPF-TCP could be studied for its potential to modulate the activity of other proteins and enzymes, such as those involved in the regulation of metabolism. Finally, CPF-TCP could be studied for its potential to inhibit the growth of other bacteria and fungi, as well as its potential to modulate the immune system.
Métodos De Síntesis
CPF-TCP is synthesized from 1-(3-chlorophenyl)-4-hydroxy-1H-1,2,3-triazole-4-carbonyl piperazine (CPH-TCP) and 3-fluorophenylmagnesium bromide (FPMgBr). The synthesis of CPF-TCP from CPH-TCP and FPMgBr is a two-step process. First, CPH-TCP is reacted with FPMgBr in the presence of a base, such as potassium carbonate, to form the intermediate compound 1-(3-chlorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-oxide (CPF-TCPO). The CPF-TCPO is then reacted with a reducing agent, such as sodium borohydride, to produce CPF-TCP.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(3-fluorophenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5O/c20-14-3-1-5-16(11-14)24-7-9-25(10-8-24)19(27)18-13-26(23-22-18)17-6-2-4-15(21)12-17/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYIGKKMMRDPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6587126.png)


![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B6587147.png)
![1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6587157.png)
![1-benzyl-4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6587164.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6587165.png)
![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B6587169.png)
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587174.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587176.png)
![N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587187.png)
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B6587206.png)

![ethyl 3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B6587220.png)